N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride
CAS No.: 1215655-56-3
Cat. No.: VC4271412
Molecular Formula: C22H28ClN3O3S2
Molecular Weight: 482.05
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215655-56-3 |
|---|---|
| Molecular Formula | C22H28ClN3O3S2 |
| Molecular Weight | 482.05 |
| IUPAC Name | 4-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide;hydrochloride |
| Standard InChI | InChI=1S/C22H27N3O3S2.ClH/c1-17-9-7-12-19-21(17)23-22(29-19)25(15-14-24(2)3)20(26)13-8-16-30(27,28)18-10-5-4-6-11-18;/h4-7,9-12H,8,13-16H2,1-3H3;1H |
| Standard InChI Key | NHTOWHQZOAMMAD-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)CCCS(=O)(=O)C3=CC=CC=C3.Cl |
Introduction
Chemical Identity
The compound N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride appears to be a synthetic organic molecule, likely designed for specific biological or chemical applications. Its structure suggests potential roles in medicinal chemistry, particularly in drug discovery or as a bioactive agent.
Structural Features
-
Functional Groups:
-
Dimethylamino group: Enhances solubility and may influence receptor binding.
-
Benzothiazole moiety: Commonly found in bioactive compounds with antimicrobial or anticancer properties.
-
Sulfonyl group: Known for its role in enhancing pharmacokinetic properties.
-
Hydrochloride salt: Improves water solubility and stability.
-
Potential Applications
Based on structural analogs from the search results and literature:
-
Antimicrobial Activity
Compounds containing benzothiazole and sulfonamide groups are known for their antimicrobial properties. The dimethylaminoethyl side chain may enhance cell membrane penetration. -
Anticancer Potential
Benzothiazole derivatives have been studied for their cytotoxic effects on cancer cells, often through DNA intercalation or enzyme inhibition. -
Drug Development
The combination of functional groups suggests potential as a lead compound for further optimization in drug design.
General Synthesis Approach
The synthesis of such compounds typically involves:
-
Formation of the Benzothiazole Core: Starting with 4-methylbenzothiazole precursors using cyclization methods.
-
Attachment of Dimethylaminoethyl Group: Achieved via alkylation or amination reactions.
-
Sulfonylation of Butanamide Backbone: Using sulfonyl chlorides under basic conditions.
Characterization Techniques
-
NMR Spectroscopy (¹H, ¹³C): To confirm structural integrity.
-
Mass Spectrometry (MS): For molecular weight determination.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
X-ray Crystallography: For detailed structural elucidation.
Hypothetical Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | ~469 g/mol |
| Solubility | Soluble in water (as hydrochloride salt) |
| Melting Point | To be determined experimentally |
| Biological Activity | Antimicrobial, anticancer (hypothetical) |
In Vitro Studies
-
Antimicrobial Testing: Evaluated against Gram-positive and Gram-negative bacteria using methods like MIC determination.
-
Cytotoxicity Assays: Tested on cancer cell lines (e.g., MCF7, HeLa).
Molecular Docking Studies
Docking simulations can predict binding affinity to biological targets such as enzymes or receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume